molecular formula C23H23NO4 B11180649 N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11180649
M. Wt: 377.4 g/mol
InChI Key: YEQRKGRCLYLHRI-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C23H23NO4 and a molecular weight of 377.43 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dimethoxyphenyl acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 4-(benzyloxy)aniline with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dimethoxy groups may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C23H23NO4/c1-26-21-13-8-18(14-22(21)27-2)15-23(25)24-19-9-11-20(12-10-19)28-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,24,25)

InChI Key

YEQRKGRCLYLHRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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